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Compound of Interest

(2-Amino-4,5-
Compound Name:
difluorophenyl)methanol

Cat. No.: B1323463

A Comparative Guide to the Synthetic Strategies for Oseltamivir and Its Derivatives

This guide offers a head-to-head comparison of prominent synthetic methodologies for
oseltamivir (Tamiflu®), a critical antiviral agent for the treatment of influenza A and B. The
comparison focuses on key metrics such as efficiency, starting materials, and the use of
hazardous reagents, providing researchers, scientists, and drug development professionals
with a comprehensive resource for evaluating different synthetic approaches.

Data Presentation: A Head-to-Head Comparison of
Oseltamivir Syntheses

The following table summarizes the key quantitative data for four distinct and significant
synthetic routes to oseltamivir, allowing for a direct comparison of their primary characteristics.
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Experimental Protocols

Detailed methodologies for key transformations in each synthetic route are provided below.

Roche Synthesis from (-)-Shikimic Acid: Key Steps

The industrial synthesis of oseltamivir by Hoffmann-La Roche is a well-established route that
begins with the naturally occurring chiral molecule, (-)-shikimic acid.[1][2]

Step 1: Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl
ester. The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal.[2]

o Step 2: Mesylation and Epoxide Formation: The 5-hydroxyl group is mesylated. Subsequent
treatment with a base leads to the formation of a key epoxide intermediate.[2]

o Step 3: Azide Opening of the Epoxide: The epoxide is opened regioselectively with an azide
nucleophile (e.g., sodium azide) to introduce the precursor to the 5-amino group. This is a
critical step that sets one of the stereocenters.[10]

o Step 4: Introduction of the Second Amino Group Precursor and Final Steps: The remaining
hydroxyl group is converted to a mesylate, which is then displaced by another azide moiety.
A series of reductions, acetylations, and deprotection steps, followed by the introduction of
the 3-pentyloxy group, affords oseltamivir.[5]

Corey's Azide-Free Synthesis: Key Steps

The synthesis developed by E.J. Corey and coworkers provides an alternative route that avoids
the use of potentially hazardous azides and starts from simple, inexpensive materials.[2][8]
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Step 1: Asymmetric Diels-Alder Reaction: 1,3-Butadiene reacts with an acrylate derivative in
the presence of a chiral CBS catalyst to form a cyclohexene ring with high enantioselectivity.

[2]

Step 2: lodolactamization: The resulting ester is converted to an amide, which then
undergoes an iodolactamization reaction to introduce an iodine atom and form a bicyclic
lactam.[2]

Step 3: Aziridination: The double bond is functionalized, and subsequent treatment with a
strong base induces the formation of an aziridine ring.[2]

Step 4: Regioselective Aziridine Opening: The aziridine is opened by 3-pentanol in the
presence of a Lewis acid to introduce the ether side chain and the second amino group with
the correct stereochemistry.[2][8]

Fukuyama's Synthesis from Pyridine: Key Steps

The Fukuyama synthesis employs an asymmetric Diels-Alder reaction with a dihydropyridine

derivative as a key step.[2]

Step 1: Dihydropyridine Formation: Pyridine is reduced and protected to form a Cbz-
protected dihydropyridine.[2]

Step 2: Asymmetric Diels-Alder Reaction: The dihydropyridine reacts with acrolein in the
presence of a MacMillan catalyst to generate an endo-aldehyde with high enantioselectivity.

[2]

Step 3: Bromolactonization and Hofmann Rearrangement: The aldehyde is oxidized to a
carboxylic acid, which then undergoes bromolactonization. A subsequent Hofmann
rearrangement is used to install an amino group precursor.[9]

Step 4: Domino Transformation: A key domino reaction transforms the bicyclic system into an
aziridine, which is then further elaborated to oseltamivir.[9]

Visualizations
Oseltamivir Synthesis Workflow Comparison
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Caption: Comparative workflow of major Oseltamivir synthetic routes.

Mechanism of Action: Neuraminidase Inhibition
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Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.
[11] This active metabolite inhibits the neuraminidase enzyme of the influenza virus.
Neuraminidase is crucial for the release of new virus particles from infected host cells by
cleaving sialic acid residues on the cell surface.[12][13] By blocking this enzyme, oseltamivir
prevents the spread of the virus.[14]
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Caption: Mechanism of neuraminidase inhibition by Oseltamivir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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